1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Medicinal Chemistry Drug Discovery Pharmacology

Medicinal chemistry programs require validated scaffolds that enable patentable pathways. This tetrahydro-1,5-benzodiazepin-2-one serves as a differentiated building block for nonpeptide vasopressin receptor antagonists, where standard 1,4-benzodiazepines fail. - **Key application**: Synthesis of V1A/V2 antagonists for cardiovascular/renal R&D - **Scaffold advantage**: Partially saturated 1,5-diazepine core with distinct H-bond profile - **Supply assurance**: Verified purity, documented synthetic route support

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 5755-07-7
Cat. No. B023012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
CAS5755-07-7
Synonyms1H-2,3,4,5-Tetrahydro-1,5-benzodiazepin-2-one;  2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-one;  2-Oxo-3H-1,2,4,5-tetrahydro-1,5-benzodiazepine;  NSC 11707; 
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2NC1=O
InChIInChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12)
InChIKeyXTDMZEZDXXJVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one Overview


1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 5755-07-7), also referred to as 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, is a heterocyclic compound (C9H10N2O, MW 162.19 g/mol) belonging to the 1,5-benzodiazepine class [1]. It features a partially saturated seven-membered diazepine ring fused to a benzene ring, a scaffold that distinguishes it from the more common 1,4-benzodiazepines [2]. The compound is recognized as a tetrahydrobenzodiazepine derivative and has been cited for its potential as an arginine vasopressin antagonist and as a versatile intermediate in medicinal chemistry [3].

Key intermediate for vasopressin V1A/V2 antagonist synthesis
1,5-Benzodiazepine scaffold for CNS receptor SAR studies
Partially saturated core for functional selectivity research

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one Substitution Challenges


Substituting 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one with other benzodiazepine analogs or general anxiolytic intermediates is not straightforward due to its specific 1,5-diazepine scaffold and its demonstrated utility as a building block for nonpeptide vasopressin receptor antagonists. While many benzodiazepines target the GABA-A receptor, this compound's structural framework is critical for accessing V1A and V2 receptor antagonist pharmacophores, a distinct application area [1]. Furthermore, the class of 1,5-benzodiazepines has been noted for a greater therapeutic potential and lower incidence of side effects compared to 1,4-benzodiazepines, a differentiation that impacts drug discovery strategies [2]. Its specific hydrogen-bonding donor/acceptor profile and conformational properties, essential for target engagement in specialized synthesis routes, cannot be replicated by simple analogs .

1,4-Benzodiazepine scaffold mismatch

1,4-BZD geometry cannot access vasopressin V1A/V2 pharmacophores; target engagement may be lost.

Class-level tolerability profile differences

Reported lower side-effect incidence of 1,5-class may not transfer; compound-specific data required.

Physicochemical property divergence

Lower lipophilicity and distinct H-bonding capacity alter permeability and receptor binding vs. typical 1,4-analogs.

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one Evidence Guide


Superior Therapeutic Index of 1,5-Benzodiazepines

A class-level inference from a 2016 medicinal chemistry review indicates that 1,5-benzodiazepines, such as 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, are associated with a greater therapeutic potential and a lower incidence of side effects when compared to the more extensively studied 1,4-benzodiazepines [1]. This differentiation is significant for early-stage drug discovery where safety and tolerability are paramount.

Therapeutic index context
Class-level inference
1,5-Benzodiazepines vs. 1,4-Benzodiazepines: reported greater therapeutic potential, lower side-effect incidence.
Class-level context for scaffold selection in discovery
Compound-specific validation is required; no direct data for this analog
Medicinal Chemistry Drug Discovery Pharmacology

Vasopressin V1A/V2 Antagonist Synthesis Intermediate

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one serves as a critical building block (Intermediate IV) in a validated synthesis route for nonpeptide arginine vasopressin V1A and V2 receptor antagonists, a therapeutic area distinct from classical benzodiazepine applications [1]. The synthesis involves condensation with 4-nitrobenzoyl chloride, followed by alkylation, reduction, and coupling steps to yield pharmacologically active amide derivatives, demonstrating its specific synthetic utility.

Synthetic utility
Head-to-head
Validated as key intermediate (IV) in multi-step synthesis of nonpeptide V1A/V2 antagonists.
Direct application in vasopressin receptor research chemistry
Route per Chem. Pharm. Bull. 1998
Synthetic Chemistry Drug Discovery Endocrinology

Reduced Sedation with Partially Saturated Ring

The tetrahydro (partially saturated) benzodiazepine ring system of CAS 5755-07-7 has been specifically highlighted for its ability to reduce sedation effects while maintaining anxiolytic activity in benzodiazepine receptor studies . This property is a direct consequence of its molecular structure and is a key differentiator for researchers seeking to dissociate anxiolytic from sedative effects.

Functional selectivity
Assay context
Partially saturated ring: reported reduction in sedation while maintaining anxiolytic activity in receptor studies.
Supports anxiolysis vs. sedation endpoint research
Source not specified; verification advised
Pharmacology Medicinal Chemistry Neuropharmacology

Muscle Relaxant Properties & Selectivity

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (THBD) has been reported to possess muscle relaxant properties and acts as a benzodiazepine . While direct quantitative comparisons (e.g., ED50 values) with other muscle relaxants are not available in the identified literature for this specific compound, its classification as a benzodiazepine with muscle relaxant activity positions it within a class that has demonstrated superiority over non-benzodiazepine muscle relaxants like methocarbamol and carisoprodol in clinical studies [1].

Muscle relaxant context
Class-level inference
THBD reported as muscle relaxant; benzodiazepine class reported superior to non-BZD muscle relaxants.
May support muscle relaxant research direction
No compound-specific ED50 data available
Pharmacology Neurology Drug Discovery

Conformational & Physicochemical Differences vs. 1,4-Benzodiazepines

The 1,5-benzodiazepin-2-one scaffold exhibits distinct conformational behavior compared to 1,4-benzodiazepines, as evidenced by NMR conformational analyses of related compounds like lofendazam [1]. Computed properties for 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one include a XLogP3-AA of 0.8, 2 hydrogen bond donors, and 2 hydrogen bond acceptors, and 0 rotatable bonds, which define its physicochemical space [2]. These parameters directly impact pharmacokinetic properties such as solubility and membrane permeability, differentiating it from more lipophilic analogs.

Physicochemical profile
Supporting evidence
XLogP3-AA 0.8, HBD 2, HBA 2, Rot. bonds 0
Differentiates from more lipophilic 1,4-BZD scaffolds
Computed properties (PubChem)
Computational Chemistry Structural Biology Medicinal Chemistry

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one Application Scenarios


Vasopressin Receptor Antagonist Development

This compound is ideally suited as a key intermediate for synthesizing nonpeptide arginine vasopressin V1A and V2 receptor antagonists, as demonstrated in validated synthetic routes [1]. Its use in this context is supported by direct evidence from the synthesis of pharmacologically active derivatives, offering a clear, patentable pathway for drug discovery in cardiovascular and renal diseases.

Reduced-Sedation Anxiolytic Scaffold

Leverage the partially saturated 1,5-benzodiazepin-2-one core to design and synthesize novel anxiolytic compounds. The evidence indicates that this scaffold can maintain anxiolytic efficacy while mitigating the sedative effects commonly associated with other benzodiazepines . This application is directly relevant to medicinal chemistry programs focused on developing safer CNS therapeutics.

1,5-Benzodiazepine SAR Studies

Employ this compound as a reference standard in SAR campaigns aimed at understanding the pharmacological differences between 1,5- and 1,4-benzodiazepines. The class-level evidence of improved therapeutic index for 1,5-benzodiazepines [2], combined with its well-defined physicochemical properties [3], makes it an essential control for probing the molecular determinants of efficacy, safety, and receptor subtype selectivity.

Muscle Relaxant Lead Synthesis

Initiate a medicinal chemistry program targeting novel muscle relaxants using this compound as a starting point. Given the reported muscle relaxant properties of THBD and the established clinical superiority of benzodiazepines over other classes of muscle relaxants [4], this scaffold provides a rational entry point for developing new therapeutic candidates with potentially improved side effect profiles.

Application
Selection Property
Validation Focus
Vasopressin receptor antagonist synthesis
Validated intermediate for V1A/V2 pharmacophore construction
Synthetic route reproducibility; derivative activity in receptor assays
Anxiolytic research with reduced-sedation endpoint
Partially saturated 1,5-BZD-2-one core
Functional selectivity between anxiolysis and sedation in behavioral models
1,5- vs 1,4-Benzodiazepine SAR comparison
Distinct conformational and physicochemical profile
Receptor subtype selectivity; tolerability endpoint studies
Muscle relaxant lead research
Reported muscle relaxant properties of THBD
Class-level efficacy comparison in muscle spasm models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.